3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative characterized by the presence of two chlorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-tubercular agents.
Material Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-ethoxyphenyl)amino)pyridine-2-carboxamide
Uniqueness
3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H10Cl2N2O |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H,16,17,18) |
InChI Key |
FEJRMDRYAYVKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.